ethyl 2-({(2Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2Z)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of various functional groups, including cyano, furan, enamido, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2Z)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the cyano and furan groups through various condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2Z)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano, into amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
ETHYL 2-[(2Z)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2Z)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share structural similarities with the benzothiophene moiety and exhibit a range of biological activities.
Imidazoles: Imidazole derivatives are another class of heterocyclic compounds with diverse applications in medicinal chemistry.
Uniqueness
ETHYL 2-[(2Z)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano and furan groups, along with the benzothiophene core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-3-31-26(30)23-20-6-4-5-7-22(20)33-25(23)28-24(29)18(15-27)14-19-12-13-21(32-19)17-10-8-16(2)9-11-17/h8-14H,3-7H2,1-2H3,(H,28,29)/b18-14- |
InChI Key |
CVPBPEFGJYPECO-JXAWBTAJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C)/C#N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C)C#N |
Origin of Product |
United States |
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